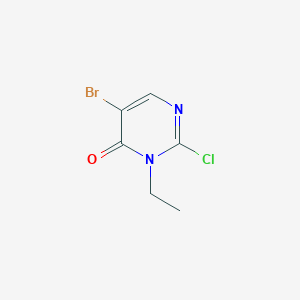
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one typically involves the halogenation of a pyrimidinone precursor. A common method includes the bromination and chlorination of 3-ethylpyrimidin-4(3H)-one under controlled conditions. The reaction may involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions using automated systems to ensure precision and safety. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways and cellular processes. Detailed studies would be required to elucidate its exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-chloropyrimidin-4(3H)-one
- 3-ethyl-5-bromo-2-chloropyrimidin-4(3H)-one
- 5-bromo-2-chloro-4(3H)-pyrimidinone
Uniqueness
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H6BrClN2O |
|---|---|
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-ethylpyrimidin-4-one |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-10-5(11)4(7)3-9-6(10)8/h3H,2H2,1H3 |
Clé InChI |
JTZHZJVUTSEXES-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=CN=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















